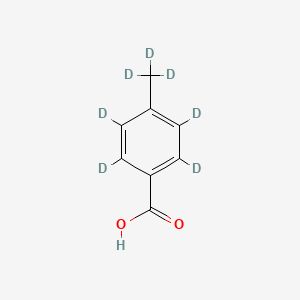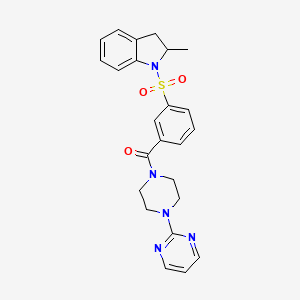
Nemonoxacin-d3-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nemonoxacin-d3-1 is a deuterium-labeled derivative of nemonoxacin, a non-fluorinated quinolone antibiotic. Nemonoxacin is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae .
Preparation Methods
The synthesis of nemonoxacin-d3-1 involves the incorporation of deuterium atoms into the nemonoxacin molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. . Industrial production methods for this compound would likely follow similar procedures, with additional steps to ensure the incorporation of deuterium.
Chemical Reactions Analysis
Nemonoxacin-d3-1, like its parent compound nemonoxacin, undergoes various chemical reactions. These include:
Oxidation: Nemonoxacin can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the quinolone core.
Substitution: Nemonoxacin can participate in substitution reactions, especially at the amino and methoxy groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Nemonoxacin-d3-1 has several scientific research applications:
Chemistry: It is used as a tracer in pharmacokinetic and metabolic studies to understand the behavior of nemonoxacin in biological systems.
Biology: this compound helps in studying the interaction of nemonoxacin with bacterial targets and its mechanism of action.
Medicine: It is used in clinical research to evaluate the efficacy and safety of nemonoxacin in treating bacterial infections.
Industry: This compound is used in the development of new antibiotics and in quality control processes to ensure the purity and potency of nemonoxacin
Mechanism of Action
Nemonoxacin-d3-1, like nemonoxacin, exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, transcription, and recombination. By inhibiting these enzymes, this compound prevents bacterial DNA synthesis, leading to cell death .
Comparison with Similar Compounds
Nemonoxacin-d3-1 is unique among quinolone antibiotics due to its non-fluorinated structure and the incorporation of deuterium. Similar compounds include:
Levofloxacin: A fluorinated quinolone with broad-spectrum activity but different pharmacokinetic properties.
Moxifloxacin: Another fluorinated quinolone with a similar mechanism of action but different spectrum of activity.
Ciprofloxacin: A widely used fluorinated quinolone with a broad spectrum of activity but different resistance profiles.
This compound’s uniqueness lies in its non-fluorinated structure, which may result in different pharmacokinetic and metabolic profiles compared to fluorinated quinolones .
Properties
Molecular Formula |
C20H25N3O4 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
7-[(3S,5S)-3-amino-5-(trideuteriomethyl)piperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H25N3O4/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12-/m0/s1/i1D3 |
InChI Key |
AVPQPGFLVZTJOR-DEPZVSDUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H]1C[C@@H](CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate](/img/structure/B12400212.png)


![(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide](/img/structure/B12400232.png)
